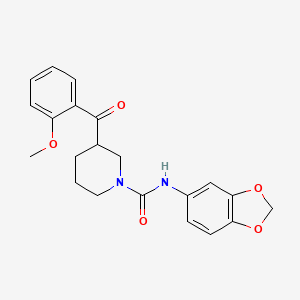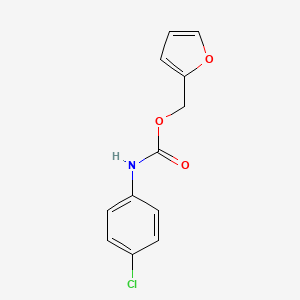
2-furylmethyl (4-chlorophenyl)carbamate
Descripción general
Descripción
2-furylmethyl (4-chlorophenyl)carbamate, also known as Furamidine, is a chemical compound with a molecular formula of C13H11ClN2O2. It is a member of the furamidine family of compounds, which are known for their antiprotozoal and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-furylmethyl (4-chlorophenyl)carbamate involves the inhibition of DNA synthesis in protozoa and cancer cells. It achieves this by binding to the DNA of the cells and preventing DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-furylmethyl (4-chlorophenyl)carbamate are still being studied. However, it has been shown to have low toxicity levels and minimal side effects, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-furylmethyl (4-chlorophenyl)carbamate in lab experiments is its ability to inhibit DNA synthesis in protozoa and cancer cells, making it a useful tool for studying the mechanisms of DNA replication. However, one limitation is that it may not be effective against all types of protozoa or cancer cells, and further research is needed to determine its full potential.
Direcciones Futuras
There are several future directions for the research of 2-furylmethyl (4-chlorophenyl)carbamate. One direction is to investigate its potential as a treatment for other diseases, such as bacterial infections or viral infections. Another direction is to explore its potential as a drug delivery system for other compounds, as it has been shown to have good solubility and stability properties. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness as a treatment for protozoal infections and cancer.
Aplicaciones Científicas De Investigación
2-furylmethyl (4-chlorophenyl)carbamate has been extensively studied for its antiprotozoal and antitumor properties. It has shown promising results in the treatment of various protozoal infections, including Leishmaniasis, Trypanosomiasis, and Malaria. In addition, it has also been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
furan-2-ylmethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-3-5-10(6-4-9)14-12(15)17-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBUDJSIYMATPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furfuryl N-(4-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



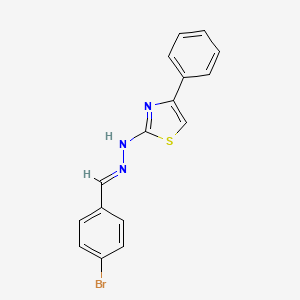

![4-methylbenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849823.png)
![N'-[3-(4-nitrophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B3849838.png)
![3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849842.png)
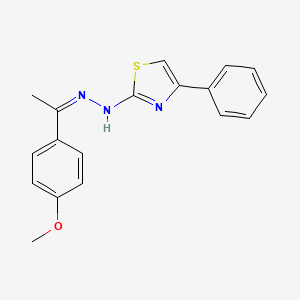
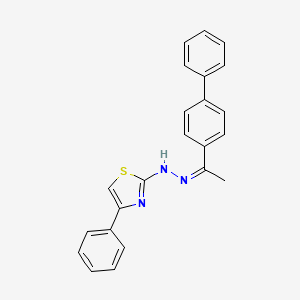
![1-(4-biphenylyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849863.png)
![1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849871.png)
![1-(4-tert-butylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849876.png)

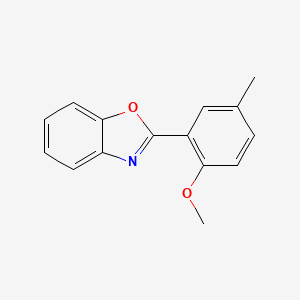
![1-(2-methoxy-5-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3849902.png)
